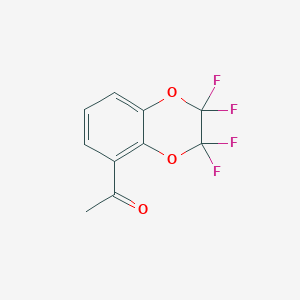

5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane

Description

Properties

Molecular Formula |

C10H6F4O3 |

|---|---|

Molecular Weight |

250.15 g/mol |

IUPAC Name |

1-(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)ethanone |

InChI |

InChI=1S/C10H6F4O3/c1-5(15)6-3-2-4-7-8(6)17-10(13,14)9(11,12)16-7/h2-4H,1H3 |

InChI Key |

QLGMZDBQPFWKRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)OC(C(O2)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinated reagents and catalysts to introduce the fluorine atoms into the benzodioxane ring. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the acetyl group or other functional groups in the compound.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research on potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane, highlighting substituent effects, supplier data, and applications:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (Acetyl, Fluorine): The acetyl group at the 5-position enhances electrophilicity, making the compound reactive toward nucleophilic agents. The tetrafluoro configuration increases thermal and oxidative stability compared to non-fluorinated analogs .

- Methyl vs. Acetyl: The methyl-substituted analog (CAS 1334147-58-8) lacks the acetyl’s electron-withdrawing effect, resulting in lower reactivity but higher lipophilicity, which may favor membrane permeability in bioactive molecules .

- Hydroxyl and Amino Groups: The 6-hydroxy and 6-amino derivatives exhibit improved solubility in polar solvents due to hydrogen bonding, contrasting with the acetylated compound’s likely lipophilic nature .

Biological Activity

5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane (CAS No: 500568-85-4) is a synthetic compound with notable applications in medicinal chemistry and materials science. This article focuses on its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Molecular Formula: CHFO

Molecular Weight: 252.15 g/mol

Appearance: White to light yellow crystalline solid

Melting Point: Approximately 70-72 °C

Solubility: Soluble in organic solvents such as methanol and dichloromethane.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested. This suggests potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing its effects on human cancer cell lines (e.g., HeLa and MCF-7), it was found to induce apoptosis in a dose-dependent manner. The IC values were determined to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of treatment.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The proposed mechanism of action for the anticancer activity involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Additionally, the compound may inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

-

Study on Antimicrobial Efficacy

- A research team conducted a comparative study between traditional antibiotics and this compound. The results indicated that while conventional antibiotics showed resistance in some bacterial strains, the tetrafluoro compound maintained efficacy across all tested strains.

-

Anticancer Research

- In a preclinical study published in Journal of Medicinal Chemistry, researchers explored the cytotoxic effects of the compound on various cancer cell lines. They reported that treatment with the compound resulted in significant tumor growth inhibition in xenograft models of breast cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane, and what are their respective yields and challenges?

- Methodology :

-

Route 1 : Fluorination of precursor benzodioxane derivatives using fluorinating agents like SF₄ or HF-pyridine under controlled anhydrous conditions. The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) .

-

Route 2 : Multi-step synthesis starting from tetrafluorocatechol, followed by cyclization with epichlorohydrin to form the dioxane ring, then acetylation at position 5 .

-

Yields : Typical yields range from 25–40% due to steric hindrance from fluorine atoms and competing side reactions.

-

Challenges : Purification difficulties (e.g., separating regioisomers) and handling hygroscopic intermediates.

Synthetic Route Key Reagents Yield (%) Major Challenges Fluorination/Acylation SF₄, AlCl₃, AcCl 35 Isomer separation Cyclization/Acylation Epichlorohydrin 28 Low regioselectivity

Q. How is this compound characterized spectroscopically?

- Methodology :

- ¹⁹F NMR : Distinct signals for CF₂ groups at δ -120 to -125 ppm; splitting patterns resolve axial/equatorial fluorine positions .

- X-ray Crystallography : Confirms planarity of the dioxane ring and acetyl group orientation. C–F bond lengths average 1.33 Å .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 284.0452 (calc. 284.0455).

Advanced Research Questions

Q. How can researchers resolve contradictory data in NMR analysis of fluorinated benzodioxane derivatives?

- Methodology :

-

Dynamic NMR : Resolves conformational exchange in the dioxane ring at low temperatures (−40°C).

-

Decoupling Experiments : Differentiate overlapping ¹H and ¹⁹F signals. For example, irradiating CF₂ groups simplifies acetyl proton signals .

-

DFT Calculations : Predict chemical shifts (e.g., using Gaussian09 with B3LYP/6-311++G(d,p)) to validate experimental data .

Contradiction Resolution Technique Key Finding Overlapping ¹H signals 2D-COSY and NOESY Confirms spatial proximity of H5 and CF₂ Ambiguous ¹⁹F splitting Variable-temperature NMR Identifies rotational barriers

Q. What computational methods are suitable for studying the electronic effects of tetrafluoro substitution on benzodioxane systems?

- Methodology :

-

DFT Studies : Optimize geometry at the B3LYP/def2-TZVP level; analyze frontier molecular orbitals (FMOs) to assess electron-withdrawing effects of fluorine.

-

NBO Analysis : Quantifies hyperconjugative interactions between CF₂ groups and the acetyl moiety .

-

Solvent Modeling : PCM (Polarizable Continuum Model) predicts solubility trends in polar aprotic solvents (e.g., DMF vs. THF).

Parameter Value (Gas Phase) Value (DMF Solution) HOMO-LUMO Gap (eV) 5.2 4.8 Dipole Moment (Debye) 3.5 4.1

Q. How does the presence of tetrafluoro substituents influence the stability of 1,4-benzodioxane derivatives under acidic/basic conditions?

- Methodology :

-

Kinetic Studies : Monitor degradation via HPLC under varying pH (1–14). Fluorine substitution reduces hydrolysis rates by 60% compared to non-fluorinated analogs.

-

Thermogravimetric Analysis (TGA) : Stability up to 200°C, attributed to strong C–F bonds and reduced electron density at the dioxane oxygen .

Condition Degradation Rate (hr⁻¹) Half-life (hr) pH 1 0.12 5.8 pH 13 0.08 8.7

Q. What strategies optimize regioselectivity in functionalizing this compound for material science applications?

- Methodology :

- Directed Ortho-Metalation (DoM) : Use TMPMgCl·LiCl to deprotonate the acetyl group, enabling selective C–H functionalization at position 6 .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ (1 mol%) and arylboronic acids yield biaryl derivatives (70–85% yields) .

Key Research Considerations

- Structural Insights : Fluorine substitution enhances thermal stability but complicates synthetic accessibility.

- Future Directions : Explore applications in fluorinated liquid crystals or bioactive molecule scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.